4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial and antifungal properties. For instance, a study on novel triazinone derivatives, which share a structural resemblance with thiadiazole derivatives, demonstrated growth inhibition against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015). Similarly, derivatives of 1,3,4-thiadiazoles have been found to exhibit high antimicrobial activity, promising further studies for their applications in combating infections (Sych et al., 2019).
Synthesis Methodologies
The synthesis of thiadiazole derivatives involves various chemical reactions that could be applicable to the compound . One study detailed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to derivatives with potential applications due to their complex formation with metals like Ni and Pd (Adhami et al., 2012). This suggests that similar methodologies could be explored for synthesizing and studying the metal complexes of "4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide," potentially unveiling unique physical and chemical properties.
Biological Studies
Thiadiazole derivatives have been explored for their biological activity, including anticancer, anti-inflammatory, and enzyme inhibition properties. Although specific studies on "this compound" are not available, research on closely related compounds provides insights into potential biological applications. For example, certain thiadiazole derivatives have been evaluated for their inhibition effects on human carbonic anhydrase isoforms, showing significant inhibitory activity (Ulus et al., 2016). This suggests that the compound of interest could also be evaluated for similar biological activities, contributing to the development of novel therapeutic agents.
properties
IUPAC Name |
4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S2/c1-2-3-12-32-15-10-8-14(9-11-15)19(31)27-20-28-29-21(34-20)33-13-18(30)26-17-7-5-4-6-16(17)22(23,24)25/h4-11H,2-3,12-13H2,1H3,(H,26,30)(H,27,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVUASMBEUKKEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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